molecular formula C18H21FN2O2S B2650098 N-(2-fluorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide CAS No. 1396758-15-8

N-(2-fluorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide

Cat. No.: B2650098
CAS No.: 1396758-15-8
M. Wt: 348.44
InChI Key: GZAANSLGNYYAHS-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide (CAS Number: 1396758-15-8) is a synthetic organic compound with a molecular formula of C18H21FN2O2S and a molecular weight of 348.4 g/mol. This multifaceted molecule incorporates several pharmaceutically relevant structural motifs, including a piperidine ring, a 2-fluorophenyl group, and a furanylmethylthio moiety, making it a valuable scaffold in medicinal chemistry and drug discovery research . Piperidine derivatives are among the most significant synthetic fragments for designing drugs and are present in more than twenty classes of pharmaceuticals, playing a critical role in the development of new therapeutic agents . The structural features of this compound suggest potential for diverse pharmacological applications. The 2-fluorophenyl group is a common pharmacophore found in compounds with documented biological activity, such as 5-HT2A receptor inverse agonists with antipsychotic profiles and HIV integrase inhibitors . The inclusion of a furan ring and a thioether linker further enhances the compound's utility as a versatile building block for constructing more complex molecules or for probing structure-activity relationships (SAR). This compound is intended for research applications such as use as a standard in analytical chemistry, a key intermediate in the synthesis of novel piperidine-based libraries, and a candidate for high-throughput screening to identify new biologically active molecules. It is supplied as a high-purity material for non-human research exclusively. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

N-(2-fluorophenyl)-4-(furan-2-ylmethylsulfanylmethyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN2O2S/c19-16-5-1-2-6-17(16)20-18(22)21-9-7-14(8-10-21)12-24-13-15-4-3-11-23-15/h1-6,11,14H,7-10,12-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAANSLGNYYAHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSCC2=CC=CO2)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Core: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine derivatives or cyclization reactions involving amines and aldehydes.

    Introduction of the Fluorophenyl Group: This step often involves nucleophilic aromatic substitution reactions where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Furan-2-ylmethyl Group: This can be achieved through thioether formation reactions, where a furan-2-ylmethyl thiol reacts with a suitable electrophile.

    Formation of the Carboxamide Group: The final step typically involves the reaction of the piperidine derivative with a carboxylic acid derivative to form the carboxamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in batch or continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thioether group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially forming amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Halogens, nucleophiles like amines or thiols

Major Products

    Sulfoxides and Sulfones: From oxidation of the thioether group

    Amines: From reduction of the carboxamide group

    Substituted Aromatics: From substitution reactions on the aromatic rings

Scientific Research Applications

N-(2-fluorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes or receptors.

    Medicine: Potential pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide would depend on its specific biological targets. Generally, compounds in this class may interact with:

    Enzymes: Inhibiting or activating enzymatic activity.

    Receptors: Binding to receptors and modulating their activity.

    Pathways: Affecting signaling pathways involved in various cellular processes.

Comparison with Similar Compounds

Core Structural Features

The compound shares a piperidine-carboxamide backbone with several analogs, but its substituents distinguish it:

Compound R1 (Piperidine Substituent) R2 (Carboxamide Group) Key Functional Groups
Target Compound ((Furan-2-ylmethyl)thio)methyl 2-fluorophenyl Thioether, Fluorophenyl, Furan
4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperidine-1-carboxamide 3-chloro-5-(trifluoromethyl)pyridin-2-yl 4-methoxypyridin-2-yl Chloro, Trifluoromethyl, Methoxy, Pyridine
N-(2-(tert-Butyl)phenyl)-N-(phenyl(pyridin-2-yl)methyl)-1-tosylpiperidine-4-carboxamide (19) Tosyl 2-(tert-butyl)phenyl Tosyl, Tert-butyl, Pyridine
BIBN4096BS (from ) Quinazolinyl, Dibromophenyl Complex peptide-like chain Bromine, Hydroxyphenyl, Quinazolinyl
Flufenoxuron (from ) Chlorotrifluoromethylphenoxy 2,6-difluorobenzamide Chloro, Trifluoromethyl, Fluorine

Key Observations :

  • The target compound’s thioether linkage (vs. ethers or sulfonamides in analogs) may enhance lipophilicity and modulate oxidation susceptibility .
  • The 2-fluorophenyl group provides metabolic stability compared to non-fluorinated aryl groups (e.g., methoxypyridinyl in ) .

Physicochemical and Pharmacokinetic Properties

Inferred properties based on structural analogs:

Property Target Compound 4-methoxypyridin-2-yl Analog () BIBN4096BS () Flufenoxuron ()
Molecular Weight ~360 g/mol ~430 g/mol ~950 g/mol ~540 g/mol
logP (Predicted) ~3.2 ~2.8 ~4.5 ~4.0
Solubility Moderate (DMSO) Low (due to trifluoromethyl) Very low Low (agrochemical formulation)
Metabolic Stability High (fluorine) Moderate (methoxy dealkylation risk) Low (peptide-like chain) High (fluorine, chloro)

Analysis :

  • The target compound’s lower molecular weight compared to BIBN4096BS may improve bioavailability .
  • The fluorophenyl group likely enhances metabolic resistance, similar to flufenoxuron’s fluorine-rich structure .
  • The thioether group may increase susceptibility to oxidative metabolism relative to ethers but improve membrane permeability .

Biological Activity

N-(2-fluorophenyl)-4-(((furan-2-ylmethyl)thio)methyl)piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H20FN1O1S1\text{C}_{16}\text{H}_{20}\text{F}\text{N}_1\text{O}_1\text{S}_1

This compound features a piperidine core substituted with a fluorophenyl group and a furan-thiomethyl moiety, which may contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research studies suggest that compounds with similar structures often exhibit activity against the following targets:

  • Serotonin Receptors : Compounds related to piperidine derivatives have shown efficacy as serotonin receptor modulators, influencing mood and anxiety pathways.
  • Enzyme Inhibition : The presence of the thiomethyl group may enhance the compound's ability to inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects in various diseases.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For instance, a related compound demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values indicating potent activity (e.g., 0.65 μM for MCF-7) .

Antimicrobial Properties

Research has also indicated that similar piperidine derivatives possess antibacterial and antifungal properties. For example, MIC values ranging from 3.125 to 100 mg/mL have been reported against common pathogens, suggesting that modifications to the piperidine structure can enhance antimicrobial activity .

Study 1: Anticancer Efficacy

In a recent study focusing on compounds structurally related to this compound, researchers found that certain derivatives exhibited significant apoptosis-inducing capabilities in cancer cell lines. The mechanism was linked to increased expression of pro-apoptotic proteins such as p53 and caspase-3 .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of various piperidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications led to enhanced activity against resistant strains, showcasing the potential for developing new antimicrobial agents based on this scaffold .

Data Summary

Activity Type IC50/MIC Values Cell Lines/Pathogens
Anticancer0.65 μMMCF-7
Antimicrobial3.125 - 100 mg/mLE. coli, C. albicans

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